molecular formula C12H14N2 B14255224 6,7-Diethylphthalazine CAS No. 441772-76-5

6,7-Diethylphthalazine

Cat. No.: B14255224
CAS No.: 441772-76-5
M. Wt: 186.25 g/mol
InChI Key: KHVWLOSQEDOAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diethylphthalazine is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are characterized by a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethylphthalazine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of diethylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the phthalazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products:

Scientific Research Applications

6,7-Diethylphthalazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diethylphthalazine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 6,7-Diethylphthalazine is unique due to the presence of ethyl groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

441772-76-5

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

6,7-diethylphthalazine

InChI

InChI=1S/C12H14N2/c1-3-9-5-11-7-13-14-8-12(11)6-10(9)4-2/h5-8H,3-4H2,1-2H3

InChI Key

KHVWLOSQEDOAGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C=NN=CC2=C1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.